molecular formula C7H4N2O6 B15214998 6-nitropyridine-3,4-dicarboxylic Acid CAS No. 214071-17-7

6-nitropyridine-3,4-dicarboxylic Acid

Cat. No.: B15214998
CAS No.: 214071-17-7
M. Wt: 212.12 g/mol
InChI Key: JSVJKHUJIICWGR-UHFFFAOYSA-N
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Description

6-nitropyridine-3,4-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C7H4N2O6. It is a derivative of pyridine, characterized by the presence of nitro and carboxylic acid functional groups at the 6, 3, and 4 positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitropyridine-3,4-dicarboxylic acid typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine. Subsequent reactions can introduce additional functional groups to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-nitropyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-nitropyridine-3,4-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-nitropyridine-3,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of nitro and carboxylic acid groups at the 6, 3, and 4 positions allows for unique interactions and reactivity patterns compared to other pyridine derivatives .

Properties

CAS No.

214071-17-7

Molecular Formula

C7H4N2O6

Molecular Weight

212.12 g/mol

IUPAC Name

6-nitropyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C7H4N2O6/c10-6(11)3-1-5(9(14)15)8-2-4(3)7(12)13/h1-2H,(H,10,11)(H,12,13)

InChI Key

JSVJKHUJIICWGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])C(=O)O)C(=O)O

Origin of Product

United States

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